molecular formula C20H20N2O2 B161623 Odalprofen CAS No. 137460-88-9

Odalprofen

Cat. No. B161623
M. Wt: 320.4 g/mol
InChI Key: YRSBGQIQVSGCJT-UHFFFAOYSA-N
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Description

Odalprofen is a compound that was used as an analgesic . The chemical formula of Odalprofen is C20H20N2O2 . It has a molecular weight of 320.390 . The exact mass is 320.15 . The elemental analysis shows that it contains Carbon (74.98%), Hydrogen (6.29%), Nitrogen (8.74%), and Oxygen (9.99%) .


Molecular Structure Analysis

Odalprofen contains a total of 46 bonds, including 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 Imidazole .

Scientific Research Applications

Ocular Pharmacokinetics and Drug Delivery

Ocular drug delivery, crucial for treating eye diseases, faces challenges due to protective barriers around the eye. Modern therapies like growth factors, gene therapy, and surgical methods demand efficient drug delivery systems. Ocular pharmacokinetics plays a vital role in this context, and understanding these mechanisms is essential for successful application in ophthalmology (A. Urtti, 2006).

Pain Management in Post-Operative Care

Non-steroidal anti-inflammatory drugs (NSAIDs) are integral to multimodal therapy for managing postoperative pain. New formulations and safety evaluations of such drugs are significant for pain management in European populations, illustrating the role of NSAIDs in effective post-surgical recovery (Andrea Gago Martínez et al., 2016).

Role in Anesthesia and Pain Sensitivity

The use of opioids in anesthesia and intensive care for perioperative analgesia is increasing. Studies on acute opioid tolerance (AOT) and opioid-induced hyperalgesia (OIH) highlight the need for research into the dose and duration dependence of opioids, including their use in clinically accepted doses (Sang Hun Kim et al., 2014).

Anti-Inflammatory Use in Cataract Surgery

Flurbiprofen, an antiprostaglandin, is used in cataract surgery to prevent intraoperative miosis by blocking inflammatory mediator formation. Its interaction with acetylcholine during surgery demonstrates the importance of anti-inflammatory agents in ophthalmic procedures (Mark F. Ozog et al., 1990).

Informatics in Clinical Research

The Ontology of Clinical Research (OCRe) provides an informatics foundation for the design and analysis of human studies, which is crucial for understanding the application and effectiveness of drugs like Odalprofen in clinical settings (I. Sim et al., 2014).

Cancer Immunotherapy

Research into oncolytic viruses (OVs) for cancer treatment reveals how cell signaling pathways that promote tumor growth also favor virus replication within cancer cells. This suggests potential applications for drugs in enhancing antitumor immune responses (B. Lichty et al., 2014).

Safety And Hazards

The safety data sheet for similar compounds like Ibuprofen indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that this information might not directly apply to Odalprofen, and specific safety data for Odalprofen should be consulted when available.

properties

IUPAC Name

methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBGQIQVSGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869878
Record name Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odalprofen

CAS RN

137460-88-9
Record name Odalprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODALPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RINN LIST - WHO Drug Information, 2006 - Citeseer
WHO Drug Information provides an overview of topics relating to drug development and regulation that are of current relevance and importance, and will include the lists of proposed …
Number of citations: 2 citeseerx.ist.psu.edu

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